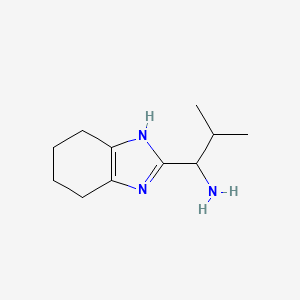

![molecular formula C8H14N2O5 B12099840 2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)

2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GAMMA-L-GLU-D-ALA: is a dipeptide composed of L-glutamic acid and D-alanine. It is a significant compound in the study of peptide chemistry and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GAMMA-L-GLU-D-ALA typically involves the condensation of L-glutamic acid and D-alanine. This reaction is facilitated by coupling agents such as carbodiimides, which promote the formation of peptide bonds . The reaction conditions often include a controlled pH environment and the presence of protecting groups to prevent side reactions .

Industrial Production Methods: Industrial production of GAMMA-L-GLU-D-ALA may involve enzymatic synthesis using purified enzymes such as Mur synthetases. These enzymes catalyze the formation of the dipeptide under mild conditions, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: GAMMA-L-GLU-D-ALA can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dipeptides .

Scientific Research Applications

Chemistry: In chemistry, GAMMA-L-GLU-D-ALA is used as a model compound to study peptide bond formation and hydrolysis. It serves as a reference compound in the development of new synthetic methodologies .

Biology: In biological research, GAMMA-L-GLU-D-ALA is used to study enzyme-substrate interactions, particularly those involving peptidases and other proteolytic enzymes. It is also used in the study of bacterial cell wall synthesis .

Medicine: In medicine, GAMMA-L-GLU-D-ALA is investigated for its potential therapeutic applications, including its role in modulating immune responses and its potential as a drug delivery vehicle .

Industry: In the industrial sector, GAMMA-L-GLU-D-ALA is used in the production of various peptide-based products, including pharmaceuticals and nutraceuticals .

Mechanism of Action

The mechanism of action of GAMMA-L-GLU-D-ALA involves its interaction with specific enzymes and receptors. For example, it can act as a substrate for peptidases, leading to the hydrolysis of the peptide bond and the release of the constituent amino acids . Additionally, it can modulate the activity of certain receptors, such as NMDA receptors, by binding to specific sites and altering their function .

Comparison with Similar Compounds

L-Ala-gamma-D-Glu-meso-Dap-D-Ala: A tetrapeptide with similar structural features and biological functions.

gamma-D-Glutamyl-meso-diaminopimelate: Another dipeptide with comparable properties and applications.

gamma-Glu-Ala: A related dipeptide with similar chemical and biological characteristics.

Uniqueness: GAMMA-L-GLU-D-ALA is unique due to its specific combination of L-glutamic acid and D-alanine, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of enzymes and receptors makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name |

2-amino-5-(1-carboxyethylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXXVRAFAKQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-gamma-L-Glutamyl-D-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 211 °C |

Source

|

| Record name | N-gamma-L-Glutamyl-D-alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036301 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

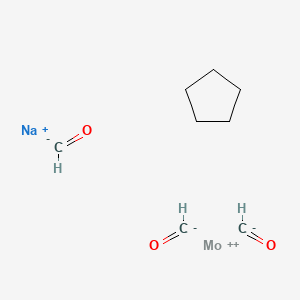

![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)

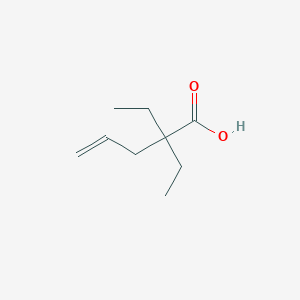

![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)

![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)

![3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B12099792.png)

![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)

![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)